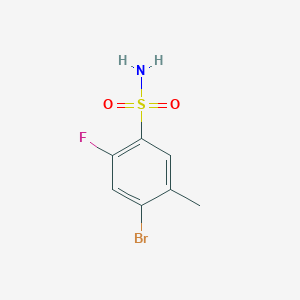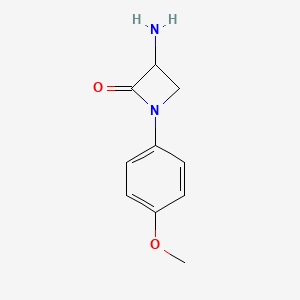
Succinylacetone-13C5
Overview
Description
This compound is a metabolite of tyrosine and is studied extensively in the context of cardiovascular diseases . Succinylacetone is a chemical compound formed by the oxidation of glycine and is a precursor of methylglyoxal . It is pathognomonic in patients with tyrosinemia type 1, a condition caused by a congenital deficiency of the enzyme fumarylacetoacetate hydrolase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Succinylacetone-13C5 involves the isotopic labeling of Succinylacetone. The synthetic route typically includes the incorporation of carbon-13 isotopes into the molecular structure of Succinylacetone. This process can be achieved through various chemical reactions that introduce the isotopic label at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process requires stringent reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions. The final product is then purified and characterized to confirm the isotopic labeling and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Succinylacetone-13C5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in various chemical environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Succinylacetone-13C5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
The mechanism of action of Succinylacetone-13C5 involves its role as an inhibitor of heme biosynthesis. The compound inhibits delta-aminolevulinic acid dehydratase, an enzyme involved in the heme biosynthetic pathway . This inhibition leads to the accumulation of delta-aminolevulinic acid, which can precipitate acute neuropathic symptoms similar to those observed in porphyria . The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
Succinylacetone-13C5 can be compared with other similar compounds, such as Succinylacetone and other isotopically labeled analogs. Some of the similar compounds include:
Succinylacetone: The non-labeled form of Succinylacetone, which shares similar chemical properties and biological activities.
Isotopically Labeled Analogs: Other compounds labeled with stable isotopes, such as carbon-13 or nitrogen-15, which are used in similar research applications.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and analysis in various scientific studies .
Properties
IUPAC Name |
4,6-dioxo(3,4,5,6,7-13C5)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)/i1+1,2+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-JBSMRZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH2][13C](=O)[13CH2]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676144 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881835-86-5 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE](/img/structure/B1661039.png)



![(4,8-Dimethoxynaphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B1661044.png)


![2,7-Diphenyl-3-oxa-1,6,8-triazaspiro[4.4]nona-1,6,8-trien-9-amine](/img/structure/B1661049.png)





